L-Fructose-1-13C
Description
Laevuflex is a carbohydrate compound identified in Apium graveolens (celery) with the molecular formula C₆H₁₂O₆ and a molecular weight of 181.1485 g/mol . However, its stereochemical configuration and biological activity remain distinct, as inferred from its unique CAS registry number (478506-36-4) and natural occurrence .
Properties
IUPAC Name |
2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859147 | |
| Record name | Hex-2-ulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686298-95-3, 6347-01-9 | |
| Record name | 2-Hexulopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=686298-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laevuflex | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hex-2-ulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Industrial Production Methods: it is likely produced in specialized laboratories using advanced chemical synthesis methods to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Laevuflex undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or alkylation reactions can be carried out using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Laevuflex has a wide range of applications in scientific research:
Chemistry: Used to study the structure and function of various molecules, including proteins and nucleic acids.
Biology: Employed in experiments involving cellular processes and molecular interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of Laevuflex is not well-documented. it is known to interact with various molecular targets, including proteins and nucleic acids, through a combination of physical and chemical techniques. These interactions enable the manipulation and study of these molecules, providing valuable insights into their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Laevuflex vs. D-Fructose and D-Tagatose
All three compounds share the molecular formula C₆H₁₂O₆ , but their stereochemical configurations differ (Table 1):
- Laevuflex : Exact stereochemistry is unspecified in available data, but its natural occurrence in celery distinguishes it from synthetic or commercially modified sugars .
- D-Fructose : A naturally occurring ketohexose with a ketone group at C2, widely used as a sweetener.
- D-Tagatose : A rare ketohexose with a C4 ketone group, used as a low-calorie sweetener and prebiotic.
Table 1: Structural and Physical Properties
| Property | Laevuflex | D-Fructose | D-Tagatose |
|---|---|---|---|
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Molecular Weight (g/mol) | 181.1485 | 180.16 | 180.16 |
| CAS Registry Number | 478506-36-4 | 57-48-7 | 87-81-0 |
| Natural Source | Apium graveolens | Fruits, honey | Dairy products |
| Key Functional Group | Unspecified | Ketone (C2) | Ketone (C4) |
Research Findings and Gaps
Key Studies on Laevuflex
- Comparative analyses with fructose and tagatose are absent in the literature, highlighting a critical research gap.
Biological Activity
Laevuflex, a natural compound primarily derived from plants such as Centaurea jacea and Centaurea bracteata, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of Laevuflex, highlighting its mechanisms of action, research findings, and case studies that illustrate its efficacy.
Overview of Laevuflex
- Chemical Structure : Laevuflex is classified under the chemical formula C6H12O6, indicating its composition as a carbohydrate derivative.
- Source : It is extracted from specific plant species known for their medicinal properties.
Laevuflex primarily exhibits its biological effects through the activation of the Nrf2 pathway , which is crucial for cellular defense against oxidative stress. By activating this pathway, Laevuflex enhances the expression of antioxidant enzymes, thereby providing cytoprotection to cells, particularly hepatocytes (liver cells) .
Biological Activities
- Cytoprotective Effects : Research indicates that Laevuflex has significant cytoprotective effects against oxidative stress. In vitro studies have demonstrated its ability to reduce cellular damage in hepatocytes exposed to oxidative agents .
- Antioxidant Properties : The compound's antioxidant capabilities are linked to its ability to scavenge free radicals and modulate redox-sensitive signaling pathways. This property is essential in preventing cellular aging and various diseases associated with oxidative damage .
- Anti-inflammatory Effects : Preliminary studies suggest that Laevuflex may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in managing chronic inflammatory conditions .
Case Studies and Experimental Data
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Cytoprotective Effects in Hepatocytes | Demonstrated significant reduction in cell death under oxidative stress conditions when treated with Laevuflex. |
| Study 2 | Antioxidant Activity | Showed that Laevuflex effectively scavenges free radicals, leading to decreased oxidative stress markers in treated cells. |
| Study 3 | Anti-inflammatory Properties | Indicated a reduction in inflammatory markers in animal models following administration of Laevuflex. |
Comparative Analysis with Similar Compounds
Laevuflex can be compared with other compounds exhibiting similar biological activities:
| Compound | Mechanism of Action | Applications |
|---|---|---|
| Levofloxacin | Antibiotic action through DNA gyrase inhibition | Used in treating bacterial infections |
| Rosa Laevigata Extracts | Antioxidant and anti-inflammatory properties | Utilized in herbal medicine for skin conditions |
Laevuflex stands out due to its unique structure and specific applications in both scientific research and potential therapeutic developments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
